molecular formula C10H10N2OS B8805632 1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one CAS No. 5268-67-7

1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one

Cat. No. B8805632
M. Wt: 206.27 g/mol
InChI Key: QEIAYIODUFAZTF-UHFFFAOYSA-N
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Patent
US05210209

Procedure details

2-Mercaptobenzimidazole (14.6 g, 0.1 mole) and chloroacetone (9.25 g, 0.1 mole) were added to 2-butanone (400 ml) and refluxed for 5 hrs. On cooling the product hydrochloride, 21.24 g, 88% was isolated by filtration, washed with acetone and air dried. The salt was dissolved in water (150 ml) and added to a solution of sodium acetate (7.2 g, 0.088 mole) in water (100 ml). The oil obtained was extracted into ethyl acetate, filtered to remove some insoluble material (0.4 g), dried and evaporated to dryness. The residue was crystallised from ethanol to give three crops of 2-(acetylmethylthio)benzimidazole (2), as colourless crystals, 15.0 g, 73%, mp. 112°-113° C. PMR was consistent with a tautomeric mixture of the open chain and ring closed forms.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Cl[CH2:12][C:13](=[O:15])[CH3:14].Cl.C([O-])(=O)C.[Na+]>O.CC(=O)CC>[C:13]([CH2:14][S:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)(=[O:15])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
9.25 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
21.24 g, 88% was isolated by filtration
WASH
Type
WASH
Details
washed with acetone and air
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The salt was dissolved in water (150 ml)
CUSTOM
Type
CUSTOM
Details
The oil obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some insoluble material (0.4 g)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)CSC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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